

(tert-Butoxycarbonyl)-L-valylglycine CAS number and molecular weight

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Compound of Interest

(tert-Butoxycarbonyl)-Lvalylglycine

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Technical Guide: (tert-Butoxycarbonyl)-L-valylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(tert-Butoxycarbonyl)-L-valylglycine** (Boc-Val-Gly-OH), a key building block in peptide synthesis and a compound of interest in biochemical research. This document outlines its chemical properties, a detailed synthesis protocol, and its role in the broader context of solid-phase peptide synthesis (SPPS).

Core Compound Data

(tert-Butoxycarbonyl)-L-valylglycine is a dipeptide derivative where the N-terminus of L-valine is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide chemistry, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.



Property	Value
CAS Number	45233-75-8
Molecular Formula	C12H22N2O5
Molecular Weight	274.31 g/mol
Appearance	White to off-white solid

Synthesis of (tert-Butoxycarbonyl)-L-valylglycine

The synthesis of Boc-L-valylglycine is typically achieved through the coupling of N-Boc-protected L-valine with a glycine derivative, often a glycine ester, followed by saponification. The following protocol is a representative method for its synthesis in a laboratory setting.

Experimental Protocol: Synthesis of Boc-L-valylglycine

Materials:

- Boc-L-valine (Boc-Val-OH)
- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
- N-Hydroxysuccinimide (NHS) or HOBt
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Saturated sodium chloride solution (brine)



- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Methanol (MeOH)
- 1 M Sodium hydroxide (NaOH)

Procedure:

- Activation of Boc-L-valine:
 - Dissolve Boc-L-valine (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous Dichloromethane (DCM).
 - Cool the solution to 0°C in an ice bath.
 - Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
 - Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
 - The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
- Coupling Reaction:
 - In a separate flask, suspend Glycine methyl ester hydrochloride (1 equivalent) in DCM.
 - Add Triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride and stir for 15-20 minutes at room temperature.
 - Filter the DCU precipitate from the activated ester solution.
 - Add the filtrate containing the activated Boc-L-valine-NHS ester to the neutralized glycine methyl ester solution.
 - Allow the reaction to stir overnight at room temperature.
- Work-up and Purification of Boc-L-valylglycine methyl ester:
 - Filter the reaction mixture to remove any further DCU precipitate.



- Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-valylglycine methyl ester.
- Saponification to Boc-L-valylglycine:
 - Dissolve the crude ester in methanol.
 - Add 1 M NaOH (1.5 equivalents) dropwise while stirring.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Concentrate the mixture under reduced pressure to remove methanol.
 - Dissolve the residue in water and wash with ethyl acetate to remove any unreacted ester.
 - Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.
 - Extract the product with ethyl acetate.
 - Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield (tert-Butoxycarbonyl)-L-valylglycine.

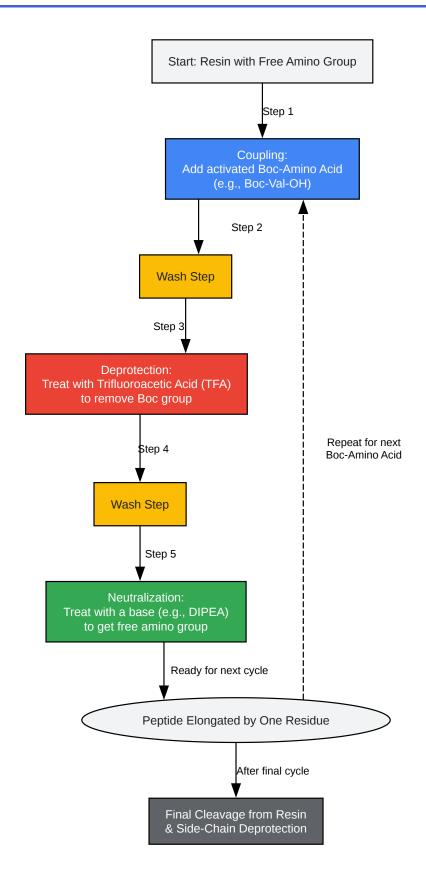
Role in Peptide Synthesis

Boc-protected amino acids are foundational to solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides. The Boc group's stability in basic and nucleophilic conditions, coupled with its easy removal under acidic conditions (typically with trifluoroacetic acid, TFA), makes it an excellent protecting group.

Logical Workflow of Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating a Boc-protected amino acid, such as Boc-Val-Gly-OH (as part of a growing peptide chain), in an SPPS cycle.





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Caption: Workflow of a single cycle in Boc solid-phase peptide synthesis.



Biological Context

While **(tert-Butoxycarbonyl)-L-valylglycine** is primarily a synthetic intermediate, the unprotected dipeptide L-valylglycine can be investigated for its biological activities. Dipeptides are known to have roles in various physiological processes. For instance, glycine-containing dipeptides have been studied for their potential to modulate neurotransmitter levels, such as dopamine in the nucleus accumbens. Furthermore, specific dipeptides have been explored for their protective effects on organs like the liver in metabolic disorders. The biological significance of L-valylglycine would require specific in-vitro and in-vivo studies to elucidate its signaling pathways and therapeutic potential.

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